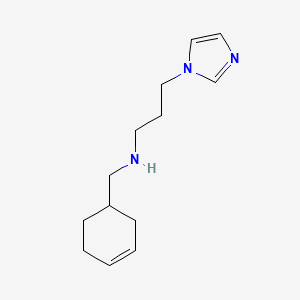

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine

描述

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine is a chemical compound with the molecular formula C13H21N3 It is characterized by the presence of a cyclohexene ring, an imidazole ring, and a propylamine chain

属性

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-2,8,10,12-14H,3-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJMXWRDRVOQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CNCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between 1,3-butadiene and ethylene.

Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction using imidazole and an appropriate leaving group on the propyl chain.

Formation of the Propylamine Chain: The propylamine chain can be synthesized by the reduction of a nitrile or by the reductive amination of a propyl aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, may be employed to facilitate the hydrogenation and reduction steps.

化学反应分析

Types of Reactions

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexene or imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

Oxidation: this compound can be oxidized to form cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-ketone or cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-carboxylic acid.

Reduction: Reduction can yield cyclohex-3-enylmethyl-(3-imidazoline-1-yl-propyl)-amine.

Substitution: Substitution reactions can produce derivatives with various functional groups, such as this compound derivatives with alkyl, aryl, or sulfonate groups.

科学研究应用

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

相似化合物的比较

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine can be compared with similar compounds such as:

Cyclohex-3-enylmethyl-(3-pyridyl-propyl)-amine: This compound has a pyridine ring instead of an imidazole ring, which may result in different biological activities and chemical reactivity.

Cyclohex-3-enylmethyl-(3-thiazolyl-propyl)-amine: The presence of a thiazole ring can impart different electronic properties and reactivity compared to the imidazole ring.

Cyclohex-3-enylmethyl-(3-pyrazolyl-propyl)-amine: The pyrazole ring can lead to variations in the compound’s interaction with biological targets and its overall stability.

This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties.

生物活性

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine, often abbreviated as CIMPA, is a chemical compound with significant biological activity. It has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders and possibly other diseases.

- Molecular Formula : C13H21N3

- Molecular Weight : 219.33 g/mol

- Structure : The compound features a cyclohexene ring, an imidazole moiety, and a propylamine chain, which contribute to its unique biological properties.

CIMPA exhibits its biological effects primarily through the inhibition of histamine H2 receptors. This action leads to a reduction in gastric acid secretion, making it potentially useful for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . Additionally, the imidazole ring in CIMPA allows it to interact with various enzymes and receptors, influencing cellular processes such as protein synthesis and DNA replication .

Pharmacological Properties

- Anti-inflammatory Activity : Studies have indicated that CIMPA possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research suggests that CIMPA may exhibit antimicrobial effects against certain bacterial strains .

- Potential Neuroprotective Effects : There is emerging evidence that CIMPA could have applications in neurodegenerative disorders like Alzheimer’s disease due to its ability to modulate neurotransmitter systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| Cyclohex-3-enylmethyl-(3-pyridyl-propyl)-amine | Pyridine ring instead of imidazole | Different antimicrobial properties |

| Cyclohex-3-enylmethyl-(3-thiazolyl-propyl)-amine | Thiazole ring | Variations in reactivity and potential therapeutic effects |

| Cyclohex-3-enylmethyl-(3-pyrazolyl-propyl)-amine | Pyrazole ring | Potential differences in biological target interactions |

This table illustrates how variations in the structural components of CIMPA can lead to differing biological activities and therapeutic potentials.

Study 1: Anti-ulcer Activity

A study evaluating the anti-ulcer efficacy of CIMPA demonstrated significant inhibition of gastric acid secretion in animal models. The compound was administered at varying doses, showing a dose-dependent response that highlights its potential as a treatment for peptic ulcers .

Study 2: Antimicrobial Efficacy

In vitro tests conducted against common pathogens such as Escherichia coli and Staphylococcus aureus revealed that CIMPA exhibited promising antimicrobial activity. The compound was compared with standard antibiotics, showing comparable efficacy at certain concentrations .

Study 3: Neuroprotective Potential

Research exploring the neuroprotective effects of CIMPA has indicated that it may mitigate neuronal damage in models of Alzheimer’s disease by enhancing cholinergic signaling pathways. This suggests a potential role for CIMPA in neurodegenerative disease management .

Toxicity and Safety Profile

CIMPA is reported to have a low toxicity profile, making it suitable for use in scientific experiments. However, standard safety precautions should be observed during handling due to its pharmacological activity .

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities for therapeutic applications across various medical fields. Ongoing research should focus on:

- Further elucidating the mechanisms underlying its biological effects.

- Conducting comprehensive clinical trials to establish efficacy and safety profiles.

- Exploring its potential applications beyond gastrointestinal disorders.

常见问题

Basic: What are the recommended synthetic routes for Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving reductive amination or coupling strategies. For example:

- Step 1: React cyclohex-3-enecarboxaldehyde with 3-imidazol-1-yl-propan-1-amine under reductive conditions (e.g., sodium cyanoborohydride in methanol, pH 5–6) to form the imine intermediate .

- Step 2: Optimize yield (typically 50–70%) by controlling stoichiometry, temperature (25–40°C), and reaction time (12–24 hrs). Use TLC or LC-MS to monitor progress .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the cyclohexene moiety .

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

- X-ray Crystallography: Use SHELX-97 for structure refinement. Crystallize the compound in a suitable solvent (e.g., DCM/hexane), and collect intensity data with Mo-Kα radiation. SHELXL is recommended for small-molecule refinement, and ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry .

- NMR Analysis: Assign peaks using ¹H, ¹³C, and 2D NMR (COSY, HSQC). The cyclohexene protons typically show δ 5.4–5.6 ppm (multiplet), while imidazole protons appear at δ 7.1–7.3 ppm. Compare with computed spectra (DFT) to resolve ambiguities .

Advanced: What role does the imidazole moiety play in the compound's fluorescence properties, and how can these be modulated?

Methodological Answer:

The imidazole group enables metal coordination, which influences fluorescence via intramolecular charge transfer (ICT) or π-stacking. For example:

- Metal Complexation: React with Mn(II), Zn(II), or Co(II) salts to form complexes. Fluorescence emission shifts (e.g., from 461 nm to 420–475 nm) depend on the metal’s electron-withdrawing/donating effects .

- Modulation Strategies: Alter co-ligands (e.g., Cl⁻ vs. SCN⁻) or solvent polarity. Quantum yields improve with rigid conformations (e.g., planar naphthalimide derivatives) .

Advanced: How do conformational changes in the cyclohexene and imidazole groups affect catalytic or biological activity?

Methodological Answer:

- Conformational Analysis: Use variable-temperature NMR to study ring-flipping in the cyclohexene group. Chair vs. boat conformations may sterically hinder/implicate the imidazole’s coordination site .

- Biological Implications: In enzyme inhibition assays (e.g., kinase targets), the compound’s flexibility impacts binding affinity. Molecular dynamics simulations (MD) can predict bioactive conformers .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- NMR Discrepancies: If unexpected peaks arise, check for residual solvents (e.g., DCM at δ 5.3 ppm) or byproducts from incomplete purification. Use deuterated solvents and ¹H-¹⁵N HMBC to confirm imidazole proton assignments .

- X-ray vs. Computational Data: If bond lengths/angles diverge from DFT predictions, verify crystal packing effects (e.g., hydrogen bonding in SHELX-refined structures) .

Advanced: What strategies are effective for studying the compound’s solubility and formulation stability?

Methodological Answer:

- Solubility Profiling: Use the shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). For aqueous solubility, consider co-solvency with cyclodextrins or PEG .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor cyclohexene oxidation via HPLC-UV (λ = 254 nm) and stabilize with antioxidants (e.g., BHT) .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., electron-donating groups on imidazole) with biological activity. Use Gaussian or GAMESS for DFT-based electrostatic potential maps .

- Docking Studies: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with lower binding energies (< -7 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。